molecular formula C9H10N4O3 B2561696 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid CAS No. 1401319-34-3

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid

カタログ番号: B2561696
CAS番号: 1401319-34-3
分子量: 222.204
InChIキー: PEPIJPXPEKSLTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (400 MHz, DMSO-d₆):

  • δ 2.35 ppm (s, 3H): Methyl group at C6
  • δ 3.12 ppm (t, J=7.2 Hz, 2H): Methylene protons adjacent to the heterocycle
  • δ 4.25 ppm (t, J=7.2 Hz, 2H): Methylene protons near the carboxylic acid
  • δ 10.82 ppm (s, 1H): Hydroxyl proton at C8
  • δ 12.48 ppm (broad, 1H): Carboxylic acid proton

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 172.4 ppm : Carboxylic acid carbonyl
  • δ 158.2 ppm : C8 hydroxyl-bearing carbon
  • δ 145.6 ppm : Triazole C3
  • δ 22.1 ppm : Methyl carbon at C6

Infrared Spectroscopy (IR)

Characteristic absorption bands:

  • 3300-2500 cm⁻¹ : Broad O-H stretch (carboxylic acid and hydroxyl)
  • 1705 cm⁻¹ : C=O stretch of carboxylic acid
  • 1620 cm⁻¹ : Conjugated C=N stretch in triazole
  • 1540 cm⁻¹ : Aromatic C-C vibrations

UV-Vis Spectroscopy

The compound exhibits strong absorption at λ_max = 265 nm (ε = 15,200 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated triazolo-pyridazine system. A weaker band at 310 nm corresponds to n→π* transitions involving the lone pairs of the hydroxyl and carboxylic acid groups.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal:

  • Frontier Molecular Orbitals :

    • HOMO (-6.32 eV): Localized on the triazole ring and adjacent pyridazine nitrogen
    • LUMO (-2.15 eV): Distributed across the pyridazine π-system
    • Energy gap (ΔE = 4.17 eV) indicates moderate chemical reactivity
  • Electrostatic Potential Map :

    • Negative potential (red regions) at hydroxyl oxygen (-0.42 e) and carboxylic acid oxygens (-0.38 e)
    • Positive potential (blue regions) at triazole NH (+0.27 e) and methyl hydrogens (+0.15 e)
  • Natural Bond Orbital (NBO) Analysis :

    • Strong hyperconjugative interactions between:
      • Lone pair of O8 and σ(C7-H) (E² = 25.3 kcal/mol)
      • π(C3-N4) and π(N1-N2) (E² = 18.7 kcal/mol)

Figure 1: DFT-optimized geometry showing bond critical points (green spheres) and non-covalent interaction regions.

特性

IUPAC Name

3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFJCBNUHKWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolo-pyridazine core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions

3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

科学的研究の応用

Chemical Properties and Structure

The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. Its molecular formula is C11H12N4O3C_{11}H_{12}N_4O_3 with a molecular weight of approximately 248.24 g/mol. The presence of the hydroxyl group at position 8 enhances its solubility and potential reactivity, making it an interesting candidate for further research.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, research has shown that certain triazolo derivatives can inhibit cell proliferation in various cancer cell lines, including K562 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid may have similar effects due to its structural analogies with other active compounds in this class .

Anti-inflammatory Effects

Compounds containing the triazolo-pyridazine moiety have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation are key mechanisms through which these compounds exert their effects. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

The neuroprotective effects of triazolo derivatives have been explored in various contexts, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems positions them as promising candidates for further development in neuropharmacology .

Case Study 1: Synthesis and Biological Evaluation

A study focusing on the synthesis of novel triazolo derivatives demonstrated that modifications at the hydroxyl position could enhance biological activity significantly. In vitro assays showed that certain derivatives exhibited low nanomolar activity against specific targets linked to cancer progression .

Case Study 2: Structure-Activity Relationship Analysis

Research exploring the structure-activity relationship (SAR) of triazolo-pyridazine compounds revealed that substitutions at various positions influenced both potency and selectivity for biological targets. This underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Comparative Data Table

Application AreaObserved EffectsReference
Anticancer ActivityInhibition of cell proliferation ,
Anti-inflammatoryModulation of cytokine release ,
NeuroprotectiveProtection against oxidative stress ,

作用機序

The mechanism of action of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolopyridazine Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Weight Biological Activity Source
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid 8-OH, 6-Me, 7-propanoic acid Not explicitly reported PfDHODH inhibition, antiplasmodial activity
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid 6-Cl, 3-propanoic acid 226.62 Not reported (building block)
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid 6-Me, 8-Me, 7-propanoic acid Not explicitly reported Discontinued (commercial availability)
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy esters (e.g., compound 14–17) 6-O-ether/ester substituents Variable Antiproliferative activity (endothelial/tumor cells)
Key Observations :

Hydroxyl vs. Chloro Substituents: The 8-hydroxyl group in the target compound likely enhances hydrogen bonding with PfDHODH, contributing to its antiplasmodial activity. Chlorine’s electron-withdrawing nature may alter electronic properties of the triazolopyridazine core, affecting reactivity or solubility.

Methyl vs. Hydroxyl at Position 8 :

  • The dimethyl analog () replaces the 8-hydroxyl with a methyl group, increasing lipophilicity. This substitution may reduce solubility and hydrogen-bonding capacity, explaining its discontinuation as a commercial product .

Propanoic Acid Side Chain: The propanoic acid moiety in the target compound is critical for charge interactions with PfDHODH’s active site. Derivatives with esterified side chains (e.g., ethyl esters in ) lose thrombin inhibition but gain antiproliferative effects, suggesting side chain flexibility modulates target selectivity .

Comparison with Triazolo-Triazinone Derivatives

Compounds like [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones (–4) share the triazolo moiety but feature a triazinone core instead of pyridazine.

  • Electron Distribution: The triazinone core may alter electron density compared to pyridazine, impacting binding to enzymes like DHODH or kinase targets .
  • Substituent Effects: Derivatives with thioxo or methyl groups on the triazinone ring show varied antiproliferative activities, underscoring the importance of substituent placement .

Research Findings and Implications

  • Antiplasmodial Activity: The target compound’s 8-hydroxyl and 6-methyl groups synergize to enhance PfDHODH inhibition, as evidenced by whole-cell assay data (Table 1 in ).
  • Antiproliferative Potential: Ester derivatives of triazolopyridazine () highlight the scaffold’s versatility, though activity depends on substituent type and side chain modification .

生物活性

The compound 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a member of the triazolo-pyridazine family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiproliferative Activity

Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound 4q , a related triazolo derivative, demonstrated potent antiproliferative effects with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 and A549 cell lines. It was shown to effectively inhibit tubulin polymerization and disrupt microtubule dynamics during cell mitosis .

Tankyrase Inhibition

The compound has been investigated for its role as a selective inhibitor of tankyrases (TNKSs), which are implicated in various physiopathological conditions. The synthesis of derivatives based on the triazolo-pyridazine scaffold has led to compounds that act as low nanomolar TNKS inhibitors . These inhibitors can potentially modulate pathways involved in cancer progression and other diseases.

Tubulin Interaction

The biological activity of triazolo-pyridazine derivatives is often linked to their ability to bind to the colchicine site on tubulin. This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division. The molecular modeling studies suggest that these compounds can effectively compete with known tubulin inhibitors .

Enzyme Inhibition

In addition to tubulin interactions, compounds in this class may also exhibit enzyme inhibition properties that contribute to their biological effects. The structural features of these compounds allow them to interact with various targets within cellular pathways .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 ValueCell Line
4qAntiproliferative0.008 μMA549
TNKS InhibitorSelective InhibitionLow nMVarious
NNL DerivativeAnticancer ActivityNot specifiedNot specified

Q & A

Q. What are the optimized synthetic routes for preparing 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid, and how can reaction yields be improved?

  • Methodological Answer : A two-step approach is recommended:

Cyclization : Use carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid group of the precursor. Heat at 100°C in anhydrous DMF for 1 hour to form the intermediate .

Functionalization : React the intermediate with a hydrazine derivative (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) under reflux conditions (24 hours) to form the triazolo core. Purify via recrystallization from DMF/i-propanol mixtures .
Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to hydrazine) and ensure anhydrous conditions to minimize side reactions .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for pharmacological studies) .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxy and methyl groups at positions 8 and 6).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment (if crystalline derivatives are obtainable) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats. Avoid skin contact due to potential irritancy .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light to prevent photodegradation of the triazolo ring .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .

Advanced Research Questions

Q. How can structural modifications of the triazolo-pyridazine core enhance bioactivity, and what synthetic strategies are viable?

  • Methodological Answer :
  • Modification Sites :

Position 3 (Propanoic acid chain) : Replace with sulfonamide or ester groups to alter solubility and target binding .

Position 8 (Hydroxy group) : Acylation (e.g., acetyl or benzoyl) to improve membrane permeability .

  • Synthetic Routes :
  • Etherification : React with sodium hydride and alcohols to introduce alkoxy groups at position 6 .
  • Reductive Amination : For derivatives with enhanced CNS penetration, use aldimine formation with primary amines .

Q. How can contradictory data in biological assays (e.g., antiproliferative activity vs. cytotoxicity) be resolved?

  • Methodological Answer :
  • Assay Validation :

Orthogonal Assays : Confirm antiproliferative activity via MTT and clonogenic assays. Use flow cytometry to rule out apoptosis-independent cytotoxicity .

Selectivity Screening : Test against non-cancerous cell lines (e.g., HEK-293) to identify off-target effects .

  • Pharmacokinetic Studies : Evaluate metabolic stability in liver microsomes to distinguish intrinsic toxicity from metabolite-driven effects .

Q. What computational and experimental approaches are suitable for elucidating the mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase databases (e.g., PDB) to identify potential targets (e.g., cyclin-dependent kinases) .
  • Biophysical Validation :

SPR (Surface Plasmon Resonance) : Measure binding affinity to proposed targets (KD < 1 µM indicates high potency).

ITC (Isothermal Titration Calorimetry) : Confirm enthalpy-driven binding for lead optimization .

  • Gene Expression Profiling : RNA-seq on treated vs. untreated cells to map pathway activation (e.g., p53 or MAPK) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :
  • Solubility Testing : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 and DMSO).
  • Co-solvency Strategies : For in vivo studies, employ β-cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .
  • pKa Determination : Use potentiometric titration to identify ionizable groups and optimize buffer conditions .

Safety and Regulatory Considerations

Q. What are the key GHS compliance requirements for handling this compound in academic labs?

  • Methodological Answer :
  • Labeling : Despite "no known hazard" classification, include precautionary statements (e.g., "Avoid inhalation") on containers .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for organic azole waste .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。